molecular formula C13H11N3O B12737974 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- CAS No. 89659-87-0

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-

Cat. No.: B12737974
CAS No.: 89659-87-0
M. Wt: 225.25 g/mol
InChI Key: MHYIZODTUWUALB-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a benzimidazole core structure with a pyridine ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.

Properties

CAS No.

89659-87-0

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-methyl-3-pyridin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C13H11N3O/c1-15-10-6-2-3-7-11(10)16(13(15)17)12-8-4-5-9-14-12/h2-9H,1H3

InChI Key

MHYIZODTUWUALB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3

Origin of Product

United States

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